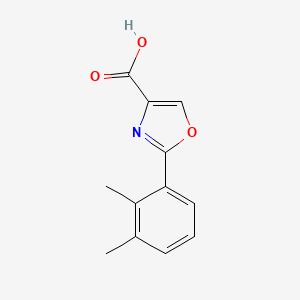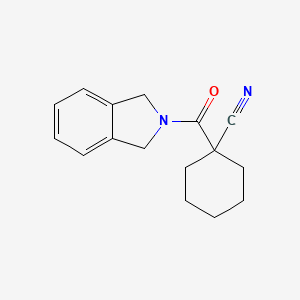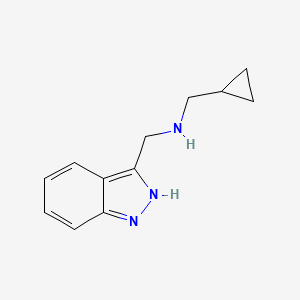
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, also known as DMOX or Oxazole-4-carboxylic acid, is a chemical compound with the molecular formula C12H11NO3. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. DMOX is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid inhibits the activity of DPP-IV by binding to the active site of the enzyme. DPP-IV is involved in the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid increases the levels of these hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, and reduced inflammation. In addition, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its potent inhibitory activity against DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, one limitation of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective DPP-IV inhibitors, which may have improved efficacy and fewer side effects compared to existing inhibitors. Another area of interest is the investigation of the immunomodulatory effects of DPP-IV inhibitors, which may have therapeutic implications in the treatment of autoimmune diseases. Finally, the use of DPP-IV inhibitors in combination with other drugs, such as insulin or GLP-1 receptor agonists, may have synergistic effects on glucose metabolism and other physiological processes.
Métodos De Síntesis
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl isocyanate with ethyl oxalyl chloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with malonic acid in the presence of a base, followed by cyclization with sodium ethoxide.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors, such as 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, DPP-IV inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVQGKHBMAJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=CO2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)




![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)


![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)

![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)